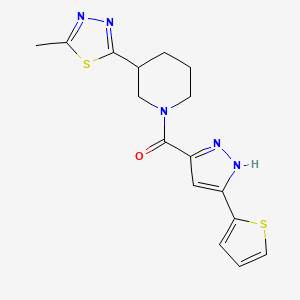

(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone

Beschreibung

BenchChem offers high-quality (3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5OS2/c1-10-17-20-15(24-10)11-4-2-6-21(9-11)16(22)13-8-12(18-19-13)14-5-3-7-23-14/h3,5,7-8,11H,2,4,6,9H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPFHWZAZKVAIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=NNC(=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and parasitology. This article reviews the biological activity of this compound, focusing on its anticancer and antiparasitic properties, supported by various research findings and data.

Chemical Structure and Properties

The compound features a piperidine ring linked to a thiadiazole and a pyrazole moiety, which are known for their diverse biological activities. The structural components contribute to the compound's interaction with biological targets, enhancing its therapeutic potential.

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties:

- Cytotoxicity Against Cancer Cell Lines : Research indicates that derivatives containing thiadiazole and pyrazole rings exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from similar structures have shown IC50 values as low as 2.32 µg/mL against MCF-7 breast cancer cells and 5.5 µg/mL against pancreatic cancer cells (PaCa-2) .

- Mechanism of Action : The anticancer activity is often attributed to the induction of cell cycle arrest and apoptosis in cancer cells. For example, studies have demonstrated that certain derivatives inhibit cell proliferation by affecting mitochondrial membrane potential and triggering apoptotic pathways .

- Case Study : In a comparative study of pyrazole-thiadiazole derivatives, the compound exhibited a notable reduction in cell viability in MCF-7 cells with an IC50 value significantly lower than standard chemotherapeutics like 5-Fluorouracil .

Antiparasitic Activity

The compound also shows potential as an antiparasitic agent:

- Activity Against Trypanosoma cruzi : A recent study evaluated the antiparasitic efficacy of similar pyrazole-thiadiazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. Derivative compounds demonstrated effective trypanocidal activity with IC50 values indicating potent action against both intracellular amastigotes and trypomastigotes .

- In Vitro Studies : The cytotoxicity of these derivatives was assessed using mammalian cell lines, revealing low toxicity profiles (CC50 > 500 µM), which suggests a favorable therapeutic index for further development .

- Efficacy in 3D Cardiac Microtissue : The effectiveness of selected derivatives was tested in 3D cardiac microtissues infected with T. cruzi, showing significant reductions in parasite load after treatment .

Comparative Biological Activity Table

| Compound | Target | IC50 Value (µg/mL) | Activity Type |

|---|---|---|---|

| Pyrazole-Thiadiazole Derivative 1 | MCF-7 (Breast Cancer) | 2.32 | Anticancer |

| Pyrazole-Thiadiazole Derivative 2 | PaCa-2 (Pancreatic Cancer) | 5.5 | Anticancer |

| Pyrazole-Thiadiazole Derivative 3 | T. cruzi (Trypanosomiasis) | 21.71 | Antiparasitic |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has highlighted the potential of pyrazole derivatives, including the compound , for exhibiting antimicrobial properties. A study demonstrated that similar pyrazole compounds displayed significant activity against various bacterial strains. The presence of the thiadiazole and piperidine moieties enhances the biological activity of these compounds.

Anticancer Properties

Compounds containing pyrazole and thiophene rings have been investigated for their anticancer effects. For instance, derivatives of thiophene-linked pyrazoles have shown promising results in inhibiting tumor cell proliferation, particularly against breast and lung cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Neuroprotective Effects

The structural features of this compound suggest potential neuroprotective effects. Research indicates that piperidine derivatives can interact with neurotransmitter systems, possibly offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Table 1: Summary of Biological Activities

Pesticidal Properties

Compounds with thiadiazole structures have been studied for their pesticidal properties. They exhibit effective insecticidal and fungicidal activities against a variety of agricultural pests and pathogens. The incorporation of the piperidine moiety may enhance these properties by improving bioavailability.

Plant Growth Regulation

Research suggests that certain pyrazole derivatives can act as plant growth regulators, promoting growth and resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices.

Table 2: Summary of Agricultural Applications

| Application Type | Compound Type | Effect | Reference |

|---|---|---|---|

| Pesticidal | Thiadiazole derivatives | Effective against agricultural pests | |

| Growth Regulation | Pyrazole derivatives | Promotes plant growth |

Organic Electronics

The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. The compound’s ability to form stable thin films contributes to its potential use in these technologies.

Sensor Development

Research into sensor technologies has identified thiophene-based compounds as effective materials for chemical sensors due to their sensitivity to various analytes. The integration of piperidine and thiadiazole functionalities may enhance selectivity and response times.

Table 3: Summary of Material Science Applications

Q & A

Q. Table 1: Representative Reaction Conditions

How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- NMR Analysis :

- X-ray Crystallography : Monoclinic crystal systems (e.g., space group P21/c) with bond lengths (e.g., C-S: 1.68 Å) and angles confirm stereochemistry .

- IR Spectroscopy : Absorptions at 1680–1700 cm⁻¹ (C=O stretch) and 1550–1600 cm⁻¹ (C=N/C=S) support functional groups .

What strategies resolve contradictions in spectral data interpretation?

Methodological Answer:

Contradictions (e.g., ambiguous NOE signals or unexpected coupling constants) are resolved via:

- Cross-Validation : Comparing experimental NMR data with computational predictions (DFT/B3LYP/6-311++G(d,p)) .

- Crystallographic Analysis : Resolving tautomerism or regiochemistry issues using single-crystal X-ray diffraction .

- High-Resolution Mass Spectrometry (HRMS) : Confirming molecular formula (e.g., m/z 380.84 for C₂₀H₁₃ClN₂O₂S) .

How can reaction conditions be optimized for introducing the thiadiazole moiety?

Methodological Answer:

Optimization involves:

- Catalyst Screening : Testing POCl₃ vs. PCl₅ for thiocarbazide cyclization; POCl₃ gives higher yields (75%) .

- Solvent Effects : Replacing ethanol with acetonitrile reduces side reactions during thiadiazole formation .

- Temperature Control : Maintaining 90°C during reflux prevents premature precipitation .

Q. Table 2: Optimization Parameters

| Parameter | Optimal Condition | Outcome |

|---|---|---|

| Catalyst | POCl₃ | 75% yield |

| Solvent | Acetonitrile | Purity >95% |

| Reaction Time | 3 h | Minimal byproducts |

How do computational methods like DFT aid in understanding electronic properties?

Methodological Answer:

- DFT Calculations : Using B3LYP/6-311++G(d,p) to predict:

- Frontier Molecular Orbitals (HOMO-LUMO gaps) for reactivity analysis .

- Electrostatic Potential (ESP) maps to identify nucleophilic/electrophilic sites .

- NMR Chemical Shift Prediction : Matching computed ¹³C shifts (e.g., 165 ppm for C=O) with experimental data validates structural assignments .

What in silico approaches predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking :

- Protein Preparation : Retrieve target structures (e.g., kinases) from PDB, remove water, add hydrogens.

- Ligand Preparation : Optimize 3D geometry using AMBER force fields.

- Docking Software : AutoDock Vina or Schrödinger Glide to predict binding affinities (e.g., ΔG = -9.2 kcal/mol for kinase inhibition) .

- MD Simulations : GROMACS-based 100 ns simulations assess binding stability (RMSD <2.0 Å) .

What purification methods ensure high purity for this compound?

Methodological Answer:

- Recrystallization : Use ethanol/DMF (1:1) for pyrazole-thiophene intermediates; yields crystals with >99% purity .

- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for thiadiazole-piperidine derivatives .

- HPLC : C18 columns, acetonitrile/water (70:30), flow rate 1 mL/min to isolate enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.